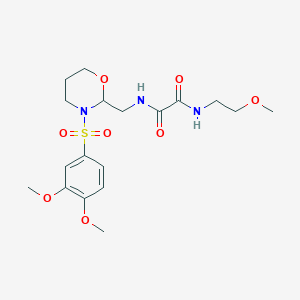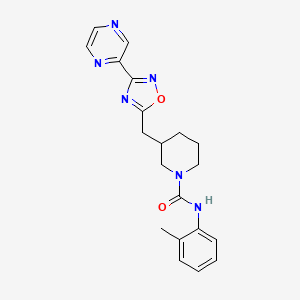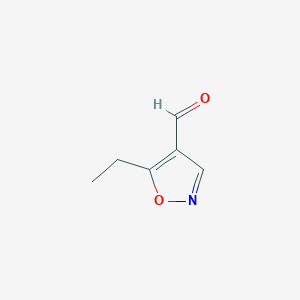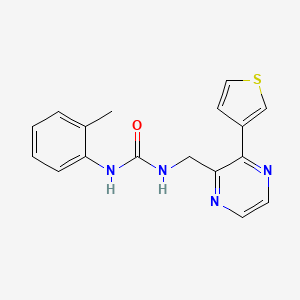![molecular formula C12H12ClNO B2544360 1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone CAS No. 2156410-40-9](/img/structure/B2544360.png)
1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a unique structure and properties that make it useful for various applications in the field of biochemistry and physiology.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone has been extensively studied for its potential applications in scientific research. This compound has been found to have various properties that make it useful for studying different biochemical and physiological processes. Some of the scientific research applications of 1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone include:
1. Studying the mechanism of action of enzymes: 1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone has been found to inhibit the activity of various enzymes. This property has been used to study the mechanism of action of enzymes and their role in different physiological processes.
2. Investigating the role of neurotransmitters: 1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone has been found to modulate the activity of various neurotransmitters. This property has been used to investigate the role of neurotransmitters in different physiological processes.
3. Developing new drugs: 1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone has been used as a lead compound for developing new drugs. This compound has been found to have various properties that make it useful for developing drugs for different diseases.
Mechanism Of Action
The mechanism of action of 1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone involves the inhibition of enzymes and modulation of neurotransmitters. This compound has been found to interact with the active site of enzymes and prevent their activity. It has also been found to modulate the activity of neurotransmitters by binding to their receptors and altering their function.
Biochemical And Physiological Effects
1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone has various biochemical and physiological effects. This compound has been found to inhibit the activity of various enzymes, which can lead to the alteration of different physiological processes. It has also been found to modulate the activity of neurotransmitters, which can affect various physiological processes such as mood, behavior, and cognition.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone in lab experiments include its unique structure and properties, which make it useful for studying different biochemical and physiological processes. This compound has also been found to produce high yields, which makes it easy to synthesize. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are various future directions for the study of 1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone. Some of these directions include:
1. Investigating the potential of this compound for developing new drugs for different diseases.
2. Studying the mechanism of action of this compound in more detail to understand its effects on different physiological processes.
3. Investigating the potential of this compound for studying the role of neurotransmitters in different physiological processes.
4. Developing new synthesis methods for this compound to improve its yield and purity.
Conclusion
In conclusion, 1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone is a chemical compound that has various properties that make it useful for studying different biochemical and physiological processes. This compound has been found to have potential applications in scientific research, including the study of enzymes and neurotransmitters, the development of new drugs, and the investigation of different physiological processes. However, the use of this compound in lab experiments requires specialized equipment and expertise to handle it safely. There are various future directions for the study of this compound, including the development of new synthesis methods and the investigation of its potential for developing new drugs.
Synthesis Methods
The synthesis method of 1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone involves the reaction of 2-chloroacetyl chloride with 1,3-cyclohexadiene in the presence of sodium hydride. The resulting product is then treated with ammonia to yield 1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone. This synthesis method has been widely used in various studies and has been found to produce high yields of the compound.
properties
IUPAC Name |
1-(11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c13-7-12(15)14-10-5-6-11(14)9-4-2-1-3-8(9)10/h1-4,10-11H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFHEQGPFRSPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1N2C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B2544277.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2544279.png)
![3-Iodoimidazo[1,2-a]pyrimidine](/img/structure/B2544281.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-3-nitrophenyl)urea](/img/structure/B2544282.png)
![3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-phenylindol-1-ol](/img/structure/B2544283.png)
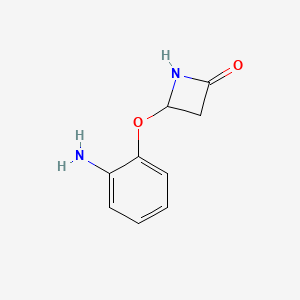
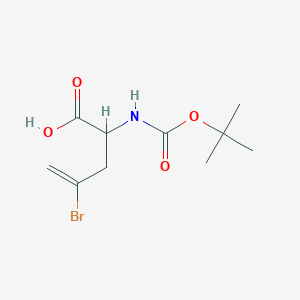
![tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate](/img/structure/B2544286.png)
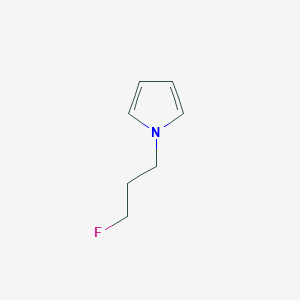
![N-[(furan-2-yl)methyl]-3-{1-[(4-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide](/img/structure/B2544288.png)
